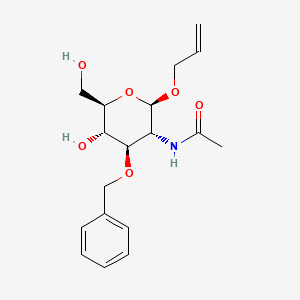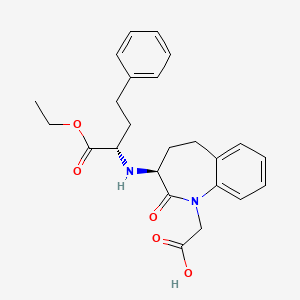
Nateglinide Acyl-beta-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nateglinide Acyl-beta-D-glucuronide is a metabolite of Nateglinide, which is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus. Nateglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .
作用機序
Target of Action
Nateglinide Acyl-beta-D-glucuronide is a metabolite of Nateglinide . Nateglinide primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose into cells .
Mode of Action
Nateglinide, and by extension its metabolite this compound, acts by binding to the β cells of the pancreas . This binding stimulates the release of insulin, thereby inducing an early insulin response to meals and decreasing postprandial (after meal) blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of insulin secretion. By stimulating the β cells of the pancreas, it promotes the release of insulin, which in turn facilitates the uptake of glucose into cells, thereby lowering blood glucose levels .
Pharmacokinetics
Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) . The major metabolites, including this compound, possess less activity than the parent compound .
Result of Action
The primary result of the action of this compound is a decrease in postprandial blood glucose levels . By stimulating insulin release, it helps to regulate blood glucose levels, particularly after meals. This can help to manage and control type II diabetes .
生化学分析
Cellular Effects
The parent compound, Nateglinide, has been shown to lower blood glucose levels by stimulating insulin secretion from the pancreas
Molecular Mechanism
Nateglinide, the parent compound, works by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner . This action leads to the depolarization of the β cells in the pancreas, causing voltage-gated calcium channels to open. The resulting calcium influx induces fusion of insulin-containing vesicles with the cell membrane, leading to insulin secretion
Metabolic Pathways
Nateglinide Acyl-beta-D-glucuronide is involved in metabolic pathways as a metabolite of Nateglinide
準備方法
The synthesis of Nateglinide Acyl-beta-D-glucuronide involves the conjugation of Nateglinide with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The industrial production methods for this compound are not extensively documented, but the general approach involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate the desired product .
化学反応の分析
Nateglinide Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, resulting in the formation of Nateglinide and glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Substitution: this compound can participate in substitution reactions, where the glucuronide group is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are Nateglinide, glucuronic acid, and various oxidized derivatives .
科学的研究の応用
Nateglinide Acyl-beta-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: It is used to study the metabolism and excretion of Nateglinide in the body.
Drug Development: Researchers use this compound to develop new drugs and to understand the metabolic pathways of meglitinides.
類似化合物との比較
Nateglinide Acyl-beta-D-glucuronide is unique compared to other similar compounds due to its specific metabolic pathway and its role as a metabolite of Nateglinide. Similar compounds include:
Repaglinide Acyl-beta-D-glucuronide: Another meglitinide derivative with similar insulinotropic effects.
Glipizide Acyl-beta-D-glucuronide: A sulfonylurea derivative that also stimulates insulin release but through a different mechanism.
Pioglitazone Acyl-beta-D-glucuronide: A thiazolidinedione derivative that improves insulin sensitivity rather than stimulating insulin release.
These compounds differ in their chemical structure, metabolic pathways, and pharmacological effects, highlighting the uniqueness of this compound.
特性
CAS番号 |
183996-85-2 |
|---|---|
分子式 |
C25H35NO9 |
分子量 |
493.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m1/s1 |
InChIキー |
YTIRWNSTJVSCRW-AAJXCADTSA-N |
SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
異性体SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
同義語 |
N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine β-D-Glucopyranuronic Acid; Nateglinide Acyl Glucuronide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)




![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

